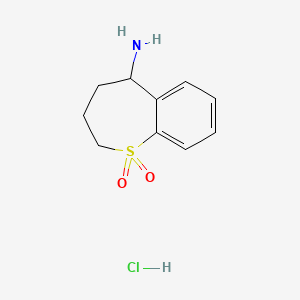

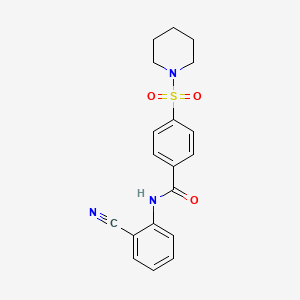

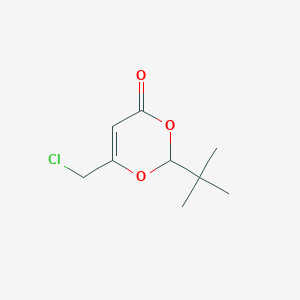

![molecular formula C15H12F3NO4S B2518429 N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 337921-88-7](/img/structure/B2518429.png)

N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine, commonly known as PTG, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTG is a glycine derivative and has been studied for its ability to modulate various physiological processes.

Applications De Recherche Scientifique

Environmental Behavior and Detection

N-(phenylsulfonyl)-glycine (PSG) has been studied for its behavior in environmental settings, particularly in municipal sewage treatment plants. Research by Krause and Schöler (2000) investigated the fate of PSG and phenacetin in a sewage treatment plant, revealing the transformation of PSG into various degradation products, including N-(phenylsulfonyl)-sarcosine (PSS). This study highlighted the microbial methylation of PSG, suggesting its environmental persistence and transformation capability. Further environmental studies by the same authors identified glycine-N-(phenylsulfonyl) (GPS) as a previously unknown contaminant in sewage and surface waters, emphasizing the need for its detection and monitoring due to its potential environmental impact (Krause & Schöler, 2000; Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Applications

The compound's utility extends into synthetic chemistry, where it serves as a building block in various chemical transformations. Penso et al. (2003) demonstrated the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters, highlighting its use in modifying amino acids without protecting the phenolic hydroxy group, which is crucial for synthesizing pharmaceuticals and biologically active compounds (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Nagaoka et al. (2020) explored the asymmetric synthesis of amino acids through Michael addition reactions of chiral glycine Schiff base Ni(II)-complex with 1-(1-phenylsulfonyl)benzene. This research underlines the compound's significance in developing new synthetic methodologies for producing chiral amino acids, which are valuable in medicinal chemistry and drug design (Nagaoka, Mei, Guo, Han, Konno, Moriwaki, & Soloshonok, 2020).

Crystal Engineering and Ligand Design

Research into the structural and ligand applications of derivatives of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine showcases its utility in crystal engineering. Ma et al. (2008) reported on novel flexible multidentate ligands for crystal engineering, synthesizing complexes with unique properties and highlighting the potential of such compounds in developing new materials with specialized functions (Ma, Wang, Wang, Liu, Wu, Wang, Shi, & Peng, 2008).

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-5-4-6-12(9-11)19(10-14(20)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLNHKNFJGXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

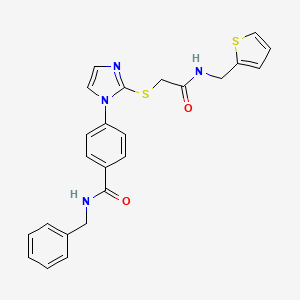

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)

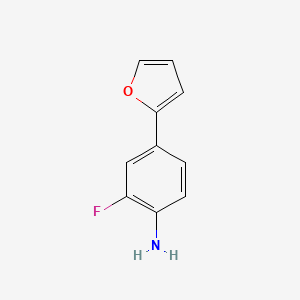

![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)

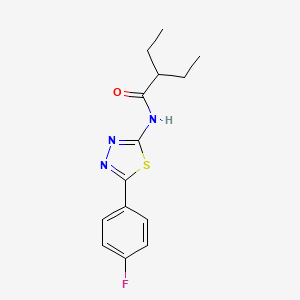

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)